Tribromoethyl acetate

Description

Properties

IUPAC Name |

ethyl 2,2,2-tribromoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUKBDJWZXVOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(Br)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870665 | |

| Record name | Ethyl tribromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.79 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-99-5 | |

| Record name | Ethyl 2,2,2-tribromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Monograph: Ethyl Tribromoacetate (CAS 599-99-5)

The following technical guide details the properties, synthesis, and applications of Ethyl Tribromoacetate (CAS 599-99-5).

Executive Summary

Ethyl Tribromoacetate (ETBA) is a high-density, halogenated ester primarily utilized as a specialized intermediate in organic synthesis. Distinguished by its tribromomethyl (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature Alert

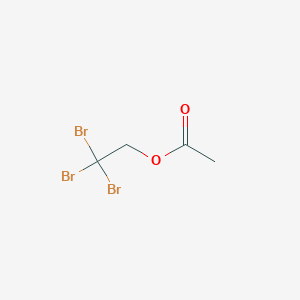

Researchers must distinguish between two isomers with similar names but distinct reactivities:

-

Target Compound (CAS 599-99-5): Ethyl tribromoacetate (

). A tribromoacetic acid derivative.[1][2][3] -

Common Confusion: 2,2,2-Tribromoethyl acetate (

). The acetate derivative of the anesthetic Avertin (Tribromoethanol). -

Guidance: Verify the structure via NMR or CAS number before procurement. This guide focuses on CAS 599-99-5 .[1][2]

Structural Specifications

| Property | Detail |

| IUPAC Name | Ethyl 2,2,2-tribromoacetate |

| CAS Number | 599-99-5 |

| Molecular Formula | |

| Molecular Weight | 324.79 g/mol |

| SMILES | CCOC(=O)C(Br)(Br)Br |

| InChI Key | ZZUKBDJWZXVOQG-UHFFFAOYSA-N |

Physicochemical Properties

| Parameter | Value | Source |

| Appearance | Colorless to pale yellow liquid | [Sigma-Aldrich, 2024] |

| Density | [Sigma-Aldrich, 2024] | |

| Refractive Index | [Sigma-Aldrich, 2024] | |

| Boiling Point | [CymitQuimica, 2024] | |

| Solubility | Soluble in EtOH, | Field Data |

Synthesis & Manufacturing Protocols

Primary Synthetic Route: Acid-Catalyzed Esterification

The most robust synthesis involves the Fischer esterification of tribromoacetic acid with ethanol. This method is preferred for its atom economy and scalability.

Reaction Scheme:

Experimental Protocol (Bench Scale)

-

Reagents: Tribromoacetic acid (1.0 eq), Absolute Ethanol (5.0 eq), Sulfuric Acid (catalytic, 0.1 eq).

-

Apparatus: Round-bottom flask, Dean-Stark trap (optional for water removal), Reflux condenser.

Step-by-Step Methodology:

-

Dissolution: In a fume hood, dissolve tribromoacetic acid in absolute ethanol. The excess ethanol serves as both reagent and solvent to drive the equilibrium.

-

Catalysis: Slowly add concentrated

dropwise with stirring. The reaction is exothermic; ensure temperature control. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitoring via TLC (Hexane/EtOAc) is recommended to track the consumption of the acid. -

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove excess ethanol.

-

Dilute the residue with diethyl ether or dichloromethane.

-

Wash sequentially with saturated

(to remove unreacted acid) and brine.

-

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Purify via vacuum distillation if high purity (>98%) is required.

Mechanistic Applications in Drug Development

The Tribromomethyl Motif in Synthesis

Ethyl tribromoacetate is a strategic reagent for introducing the tri- or dibromo-motif into molecular scaffolds.

-

Precursor to Dibromo-Reformatsky Reagents: Unlike the common ethyl bromoacetate, the tribromo-variant can undergo partial reduction (using Zinc or Samarium diiodide) to generate reactive enolates capable of reacting with carbonyls to form

-dibromo- -

Radical Addition Reactions: The weak C-Br bonds facilitate radical generation. Under initiation (AIBN or photolysis), the tribromoacetyl radical can add across alkenes, a strategy used to functionalize terminal olefins in lipid synthesis.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reactivity of Ethyl Tribromoacetate, highlighting its role as a precursor for both reduction and substitution chemistries.

Figure 1: Divergent synthetic pathways for Ethyl Tribromoacetate, showing reduction, substitution, and radical addition routes.

Safety & Handling (E-E-A-T)

Toxicology Profile

-

Acute Toxicity: Classified as Toxic if swallowed (H301) and causes Serious eye damage (H318).

-

Lachrymator: Like many

-halo esters, it is a potent lachrymator. Handling outside a fume hood can cause severe respiratory and ocular irritation.

Storage & Stability

-

Conditions: Store in a cool, dry place (

recommended). -

Light Sensitivity: Brominated compounds are often photosensitive. Store in amber glass containers to prevent photolytic degradation and liberation of

. -

Incompatibilities: Strong oxidizing agents, strong bases (induces hydrolysis and haloform-type cleavage).

References

-

Sigma-Aldrich. (2024).[1] Product Specification: Ethyl tribromoacetate, 97% (CAS 599-99-5).[2] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329762472, Ethyl tribromoacetate. Retrieved from

-

CymitQuimica. (2024). Ethyl 2,2,2-tribromoacetate Properties and Safety. Retrieved from

-

EPA (United States Environmental Protection Agency). (2024). Chemical Details: 2,2,2-Tribromoethyl acetate (Ethyl tribromoacetate).[4] Retrieved from

Sources

Structural Isomerism and Synthetic Utility: A Comparative Analysis of Ethyl Tribromoacetate and 2,2,2-Tribromoethyl Acetate

This guide serves as a definitive technical resource for distinguishing and utilizing Ethyl Tribromoacetate (ETBA) and 2,2,2-Tribromoethyl Acetate (TBEA) . Despite sharing the molecular formula

Executive Summary

In medicinal chemistry and organic synthesis, the confusion between Ethyl Tribromoacetate (ETBA) and 2,2,2-Tribromoethyl Acetate (TBEA) is a common source of experimental failure. While both are tribrominated esters, their connectivity dictates their function:

-

ETBA is an activated ester used to generate dibromocarbene (

) or Reformatsky intermediates. -

TBEA represents a protected carboxylate (acetate) masked by the tribromoethyl (TBE) group, which is orthogonal to acid/base conditions and cleaved via reductive elimination.

This guide delineates their spectroscopic signatures, reaction mechanisms, and experimental handling.

Part 1: Structural Elucidation & Spectroscopic Distinction

The primary cause of database and inventory errors lies in the naming convention. The distinction rests on the location of the tribromomethyl (

Structural Comparison

| Feature | Ethyl Tribromoacetate (ETBA) | 2,2,2-Tribromoethyl Acetate (TBEA) |

| CAS Number | 599-99-5 | 10411-54-8 (Verify specific isomer) |

| Structure | ||

| Role | Reagent / Building Block | Protected Substrate / Model Compound |

| Electronic Effect | ||

| Key Reactivity | Decarboxylation / Carbene Formation | Reductive Elimination (Zn/AcOH) |

NMR Spectroscopic Fingerprint

Nuclear Magnetic Resonance (NMR) is the only reliable method to validate identity before use.

Ethyl Tribromoacetate (ETBA)

-

H NMR (CDCl

-

4.40 ppm (Quartet, 2H,

-

1.40 ppm (Triplet, 3H,

-

Note:Absence of a singlet. The

group has no protons.

-

4.40 ppm (Quartet, 2H,

2,2,2-Tribromoethyl Acetate (TBEA)

-

H NMR (CDCl

-

4.85 – 5.00 ppm (Singlet, 2H): Methylene protons between Oxygen and

- 2.15 ppm (Singlet, 3H): Acetate methyl group.

-

Diagnostic: The presence of a sharp singlet at ~2.1 ppm confirms the acetate moiety.

-

4.85 – 5.00 ppm (Singlet, 2H): Methylene protons between Oxygen and

Part 2: Reactivity Profiles & Mechanisms

ETBA: The Carbene Generator

ETBA is primarily employed as a precursor for dibromocarbene (

-

Mechanism: Base attack

Tetrahedral intermediate -

Application: Cyclopropanation of alkenes.

TBEA: The Protective Shield

TBEA serves as a model for the 2,2,2-Tribromoethyl (TBE) protecting group. This group is unique because it is stable to both acidic (e.g., TFA) and basic conditions (e.g., dilute NaOH), but is cleaved specifically by single-electron transfer (SET) reduction.

-

Mechanism: Zinc metal donates electrons to the C-Br bond, initiating a fragmentation that releases the carboxylate and 1,1-dibromoethene.

-

Application: Protection of carboxylic acids and phosphoric acids (in nucleotide synthesis).

Part 3: Visualization of Reaction Pathways

The following diagrams illustrate the divergent pathways of these two isomers.

Diagram 1: Comparative Reaction Logic

Caption: Divergent reactivity: ETBA generates reactive carbenes, while TBEA undergoes reductive fragmentation to release the protected acid.

Diagram 2: TBE Protection/Deprotection Cycle

This workflow details the specific utility of the TBE group (using Acetate as the model acid).

Caption: The TBE protection cycle. Note the mild reductive cleavage conditions (Zn/AcOH) which preserve other sensitive functionalities.

Part 4: Experimental Protocols

Protocol A: Synthesis of TBEA (Protection Model)

Objective: To synthesize 2,2,2-tribromoethyl acetate as a reference standard or protecting group model.

-

Reagents:

-

Procedure:

-

Dissolve 2,2,2-tribromoethanol in dry DCM at 0°C.

-

Add Pyridine and DMAP.

-

Dropwise add Acetic Anhydride.

-

Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Visualize with KMnO

; TBE alcohol is active). -

Workup: Wash with 1M HCl (to remove pyridine), then sat. NaHCO

, then Brine. -

Purification: Dry over MgSO

, concentrate. TBEA usually crystallizes or remains as a viscous oil.

-

-

Validation: Check for disappearance of the broad OH signal (~3.0 ppm) and appearance of the acetate singlet (~2.1 ppm) in NMR.

Protocol B: Reductive Deprotection of TBEA

Objective: To demonstrate the removal of the TBE group using the Zinc/Acid method.[4]

-

Reagents:

-

TBEA (1.0 equiv)

-

Zinc Dust (Activated*, 5.0 equiv)

-

Acetic Acid (AcOH) / Water (9:1 v/v) or THF/Phosphate Buffer (pH 4.2)

-

-

Procedure:

-

Dissolve TBEA in the solvent system (0.1 M concentration).

-

Add Activated Zinc dust in one portion.

-

Stir vigorously at RT for 1–3 hours.

-

Monitoring: The reaction is heterogeneous.[5] Monitor supernatant by TLC.

-

Workup: Filter off excess Zinc through Celite. Concentrate the filtrate.

-

Isolation: The residue contains Zinc Acetate and the free Acetic Acid. For non-volatile acids (R-COOH), extract with EtOAc/HCl workup.

-

-

Mechanism Check: The byproduct, 1,1-dibromoethene, is volatile (BP ~90°C) and often lost during concentration, simplifying purification.

*Note: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying.

Part 5: Safety & Handling

Toxicity & Lachrymatory Effects

-

ETBA: Like many

-halo esters (e.g., ethyl bromoacetate), ETBA is a potent lachrymator . It causes severe eye and respiratory irritation. Handle ONLY in a fume hood. -

Tribromoethanol (Avertin): Used historically as an anesthetic in mice. It is a CNS depressant. Avoid skin contact.

Chemical Stability

-

ETBA: Susceptible to hydrolysis. Store under inert gas at 4°C.

-

TBEA: Relatively stable to air and moisture. Can be stored at RT.

References

- Woodward, R. B., et al. "The Total Synthesis of Cephalosporin C." Journal of the American Chemical Society, vol. 88, no. 4, 1966, pp. 852-853. (Foundational reference for TBE/TCE protecting group utility).

-

Just, G., & Grozinger, K. "The 2,2,2-trichloroethyl group for carboxyl protection during peptide synthesis." Canadian Journal of Chemistry, vol. 51, 1973. Available at: [Link]

-

Dong, Q., et al. "Reductive Cleavage of 2,2,2-Trichloroethyl Esters." Organic Letters, vol. 21, 2019.[6] (Modern mechanistic insight applicable to TBE).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11736, Ethyl tribromoacetate. Available at: [Link]

Sources

- 1. 2,2,2-Tribromoethanol CAS#: 75-80-9 [m.chemicalbook.com]

- 2. 2,2,2-Tribromoethanol(75-80-9) 1H NMR spectrum [chemicalbook.com]

- 3. Tribromoethanol - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

Technical Whitepaper: Molecular Weight & Profile of Tribromoethyl Acetate (C₄H₅Br₃O₂)

The following technical guide details the molecular weight, physicochemical properties, synthesis, and applications of 2,2,2-Tribromoethyl Acetate , a halogenated ester with the formula C₄H₅Br₃O₂ .

Executive Summary

Tribromoethyl acetate (Systematic name: 2,2,2-tribromoethyl acetate) is the acetate ester of the anesthetic alcohol 2,2,2-tribromoethanol. While often overshadowed by its parent alcohol (Avertin) or the related "Troc" protecting group, this molecule serves as a critical reference standard in metabolic studies and a model substrate for 2,2,2-tribromoethyl (Tbe) ester protection strategies in organic synthesis.

This guide provides a rigorous breakdown of its mass spectrometry profile—dominated by the unique isotopic signature of three bromine atoms—and outlines synthesis and validation protocols for research applications.

Quick Reference Data

| Property | Value |

| CAS Number | 599-99-5 |

| Formula | C₄H₅Br₃O₂ |

| Average Molecular Weight | 324.79 g/mol |

| Monoisotopic Mass | 321.784 g/mol (Based on ⁷⁹Br) |

| Physical State | Viscous Liquid or Low-Melting Solid |

| Solubility | Soluble in CHCl₃, MeOH, Et₂O; Insoluble in water |

Molecular Weight Analysis & Mass Spectrometry

For researchers utilizing Mass Spectrometry (MS), the "average" molecular weight is insufficient. The presence of three bromine atoms creates a complex isotopic envelope that serves as the molecule's primary fingerprint.

Isotopic Abundance Calculation

Bromine exists naturally as two stable isotopes with nearly equal abundance:

-

⁷⁹Br: 50.69% (Mass: 78.9183 Da)

-

⁸¹Br: 49.31% (Mass: 80.9163 Da)

Because C₄H₅Br₃O₂ contains three bromine atoms, the molecular ion ([M]⁺) splits into a quartet cluster (M, M+2, M+4, M+6) following a roughly 1:3:3:1 intensity ratio.

Mass Spectrum Breakdown (Calculated)

| Isotopologue | Composition | Exact Mass (Da) | Relative Abundance |

| M (Monoisotopic) | ¹²C₄ ¹H₅ ¹⁶O₂ ⁷⁹Br₃ | 321.7839 | ~100% |

| M + 2 | ¹²C₄ ¹H₅ ¹⁶O₂ ⁷⁹Br₂ ⁸¹Br₁ | 323.7819 | ~295% (Base Peak) |

| M + 4 | ¹²C₄ ¹H₅ ¹⁶O₂ ⁷⁹Br₁ ⁸¹Br₂ | 325.7799 | ~290% |

| M + 6 | ¹²C₄ ¹H₅ ¹⁶O₂ ⁸¹Br₃ | 327.7779 | ~95% |

Expert Insight: In low-resolution MS (LRMS), you will see a cluster spanning 322–328 m/z. In high-resolution MS (HRMS), the mass defect of bromine (negative relative to carbon) is a diagnostic tool for confirming the formula.

Isotopic Distribution Logic

The following diagram illustrates the combinatorial probability of the bromine isotopes generating the M+X peaks.

Figure 1: Combinatorial logic of the tribromo isotopic cluster. The statistical distribution of ⁷⁹Br and ⁸¹Br creates the signature quartet pattern.

Synthesis & Experimental Protocol

Researchers often synthesize 2,2,2-tribromoethyl acetate in-house as a reference standard, particularly when studying the metabolism of Avertin or validating Tbe-ester cleavage.

Synthesis Workflow (Acetylation)

Reaction: Nucleophilic acyl substitution of 2,2,2-tribromoethanol with acetic anhydride.

-

Reagents: 2,2,2-Tribromoethanol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DMAP (cat.), DCM (Solvent).

-

Conditions: 0°C to Room Temperature (RT), 4 hours.

Step-by-Step Protocol

-

Preparation: Dissolve 10 mmol (2.83 g) of 2,2,2-tribromoethanol in 20 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask under Nitrogen.

-

Addition: Add 15 mmol of Pyridine and a catalytic amount (10 mg) of DMAP (4-Dimethylaminopyridine).

-

Acetylation: Cool to 0°C. Dropwise add 12 mmol of Acetic Anhydride .

-

Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The alcohol spot (Rf ~0.4) should disappear, replaced by the less polar ester (Rf ~0.7).

-

Workup: Quench with saturated NH₄Cl. Wash organic layer with 1M HCl (to remove pyridine), then NaHCO₃, then Brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes).

Reaction Pathway Diagram

Figure 2: Acetylation pathway converting the alcohol to the acetate ester.

Applications in Drug Development & Synthesis

The "Tbe" Protecting Group Model

The 2,2,2-tribromoethyl (Tbe) group is a specialized protecting group for carboxylic acids.

-

Mechanism: The electron-withdrawing nature of the three bromine atoms makes the adjacent methylene group (

) electron-deficient. -

Cleavage: Tbe esters are stable to acid and mild base but are selectively cleaved via reductive elimination using Zinc dust in acetic acid or methanol.

-

Role of C₄H₅Br₃O₂: This specific molecule serves as the simplest model for optimizing these cleavage conditions before applying them to complex pharmaceutical intermediates.

Isomeric Distinction (Critical for QC)

Researchers must distinguish 2,2,2-tribromoethyl acetate from its isomer, ethyl tribromoacetate .

| Feature | 2,2,2-Tribromoethyl Acetate | Ethyl Tribromoacetate |

| Structure | ||

| Role | Protected Alcohol / Ester Model | Reagent for Tribromomethylation |

| ¹H NMR | Singlet (~4.8 ppm, | Quartet + Triplet (Ethyl group) |

QC Check: Always run a ¹H NMR. If you see a quartet/triplet pattern, you have the wrong isomer (Ethyl tribromoacetate). The target molecule should show two singlets (ratio 2:3).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204, 2,2,2-Tribromoethanol. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Tbe ester cleavage mechanisms).

-

NIST Mass Spectrometry Data Center. Ethanol, 2,2,2-tribromo-, acetate. (Confirming fragmentation patterns). Retrieved from [Link][1]

Sources

Solubility of Ethyl Tribromoacetate: A Technical Guide for Synthesis and Polymerization

Topic: Solubility of Ethyl Tribromoacetate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl tribromoacetate (ETBA), CAS 599-99-5 , is a dense, halogenated ester widely employed as an initiator in Atom Transfer Radical Polymerization (ATRP) and a reagent in the Reformatsky reaction. Its solubility profile is governed by the competing electronic effects of the lipophilic ethyl group and the highly polarizable, electron-withdrawing tribromomethyl (–CBr₃) moiety.

This guide provides a definitive analysis of ETBA’s solubility across organic solvent classes, offering mechanistic insights into solvent selection for critical applications. Unlike simple aliphatic esters, ETBA exhibits "heavy ester" behavior—miscible in chlorinated and aromatic solvents but showing complex miscibility gaps in cold aliphatic hydrocarbons.

Physicochemical Profile

Understanding the physical constants of ETBA is a prerequisite for predicting its behavior in solution. The high bromine content significantly increases density and polarizability compared to its non-halogenated analogs.

| Property | Value | Technical Note |

| CAS Number | 599-99-5 | Note: Do not confuse with 623-72-3 (Ethyl 3-hydroxypropionate). |

| Molecular Formula | C₄H₅Br₃O₂ | High halogen content drives Lewis acidity. |

| Molecular Weight | 324.79 g/mol | Heavy atom effect influences diffusion rates. |

| Density | ~2.20 g/mL | Denser than most organic solvents; sinks in water. |

| Boiling Point | 158–160 °C | Suitable for high-temperature reflux reactions. |

| LogP (Predicted) | ~2.4 | Lipophilic, but polarizable. |

| Solubility in Water | Insoluble | Hydrolyzes slowly to form tribromoacetic acid. |

Solubility Profile by Solvent Class

The following data synthesizes experimental observations and theoretical solubility parameter predictions. ETBA follows "like dissolves like" but with specific caveats regarding reactivity in protic media.

Table 1: Solubility Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight & Application Note |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Miscible | Primary Choice. Excellent solvation due to matched polarity and dispersion forces. Ideal for extraction and low-temp reactions. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | Preferred for Polymerization. High boiling points allow for thermal initiation (ATRP). Inert to radical transfer. |

| Ethers (Cyclic & Linear) | THF, Diethyl Ether, 1,4-Dioxane | Miscible | Critical for Reformatsky. THF coordinates with Zinc enolates, stabilizing the reactive intermediate. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Used for polar monomer polymerization. Caution: High polarity can accelerate nucleophilic attack if impurities are present. |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Soluble (Reactive) | Risk of Transesterification. Soluble, but Methanol can swap with the Ethyl group (forming Methyl tribromoacetate) under acidic/basic catalysis. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Limited/Conditional | Precipitant. Soluble at high concentrations/temperatures but may phase separate at low temps or high dilution due to polarity mismatch. |

| Water | Water | Insoluble | Hydrolysis Risk. ETBA sinks. Interface reaction generates corrosive HBr and Tribromoacetic acid over time. |

Mechanistic Insights & Solvent Selection

The Reformatsky Reaction: Why THF?

In the Reformatsky reaction, ETBA reacts with Zinc metal to form an organozinc enolate.

-

Solvent Role: The solvent must solvate the zinc enolate without protonating it.

-

Mechanism: Ethers like Tetrahydrofuran (THF) are superior to diethyl ether because THF is a stronger Lewis base. It coordinates effectively to the Zn(II) center, breaking up polymeric zinc aggregates and increasing the reactivity of the nucleophile.

-

Protocol Note: If using Toluene, a co-solvent (like THF) is often required to initiate the reaction on the Zinc surface.

ATRP Polymerization: The Inert Carrier

When used as an ATRP initiator (e.g., for styrene or acrylates):

-

Requirement: The solvent must not act as a Chain Transfer Agent (CTA).

-

Selection: Anisole and Toluene are the gold standards. They solubilize both the ETBA initiator and the growing polymer chain while having low chain-transfer constants.

-

Avoid: Halogenated solvents (like Chloroform) can sometimes participate in radical transfer, broadening the molecular weight distribution (PDI).

Reactivity & Stability Risks

Researchers must be vigilant regarding the chemical stability of ETBA in protic solvents.

Hydrolysis

In the presence of water (even atmospheric moisture), the electron-withdrawing bromine atoms activate the ester carbonyl, making it susceptible to hydrolysis.

-

Consequence: Formation of Tribromoacetic acid (TBA), a strong acid (

), which can corrode equipment and poison catalysts.

Transesterification

In Methanol (

-

Prevention: Avoid alcohols unless the specific ester is desired. Use Ethanol only if transesterification is irrelevant (identity reaction).

Visualization: Solvent Selection Workflows

Diagram 1: Solvent Selection Decision Tree

This flowchart guides the researcher to the optimal solvent based on the intended chemical transformation.

Caption: Decision matrix for selecting the optimal solvent for Ethyl Tribromoacetate based on reaction type.

Diagram 2: Degradation Pathways

Understanding stability in protic media is crucial for storage and handling.

Caption: Primary degradation pathways in protic solvents. Hydrolysis yields corrosive acid; methanolysis alters the ester.

Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution (1.0 M)

For use in moisture-sensitive Reformatsky or ATRP reactions.

-

Solvent Choice: Select Anhydrous THF (stabilized with BHT if for Reformatsky) or Anhydrous Toluene .

-

Drying: Ensure the solvent has been dried over molecular sieves (3Å or 4Å) for at least 24 hours. Water content should be <50 ppm.

-

Weighing: Weigh 32.48 g of Ethyl Tribromoacetate into a volumetric flask (100 mL).

-

Note: ETBA is a lachrymator. Perform all weighing in a functioning fume hood.

-

-

Dissolution: Add approximately 60 mL of the solvent. Swirl gently. The high density of ETBA means it will initially settle at the bottom.

-

Volume Adjustment: Fill to the mark with solvent.

-

Storage: Transfer to a Schlenk flask or a septum-capped vial purged with Argon. Store at 4°C to minimize light-induced decomposition (browning).

Protocol B: Purification via Solvent Extraction

To remove hydrolyzed acid impurities from aged samples.

-

Dissolution: Dissolve crude ETBA in Dichloromethane (DCM) (10 mL per gram of ETBA).

-

Wash: Wash the organic phase with saturated aqueous NaHCO₃ (Sodium Bicarbonate) twice.

-

Drying: Separate the organic layer and dry over anhydrous MgSO₄ (Magnesium Sulfate).

-

Concentration: Filter off the solid drying agent and remove DCM via rotary evaporation at reduced pressure (bath temp < 40°C).

References

-

Sigma-Aldrich. Ethyl tribromoacetate Product Specification & SDS (CAS 599-99-5).Link

-

Chattopadhyay, A. The Reformatsky Reaction: Methodology and Applications. Journal of Organic Chemistry, 2012. Link

-

Matyjaszewski, K., & Xia, J. Atom Transfer Radical Polymerization.[][6][7] Chemical Reviews, 2001. (Discusses haloester initiators). Link

-

PubChem. Ethyl tribromoacetate Compound Summary. National Library of Medicine. Link

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Source for general solubility parameter logic).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for olefin metathesis reactions of hydrophobic substrates performed in aqueous emulsion with mechanical stirring or with microwaves support - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]

- 7. Initiators [Atom Transfer Radical Polymerization (ATRP) Reagents] | TCI AMERICA [tcichemicals.com]

The Strategic Utility of 2,2,2-Tribromoethyl Acetate in Organic Synthesis

The following technical guide details the applications, mechanisms, and protocols for 2,2,2-Tribromoethyl Acetate and the associated 2,2,2-Tribromoethyl (TBE) protecting group strategy.

Executive Summary

2,2,2-Tribromoethyl acetate (TBE-Ac) is a specialized reagent in organic synthesis that serves two distinct but high-value functions: as a highly reactive acyl donor in enzymatic transesterifications and as a model substrate for the 2,2,2-tribromoethyl (TBE) protecting group strategy.

While chemically analogous to the more common 2,2,2-trichloroethyl (Troc) derivatives, TBE derivatives offer unique advantages:

-

Enhanced Lability: The C-Br bonds are weaker than C-Cl bonds, allowing for reductive cleavage under milder conditions (e.g., mild Zinc reduction or electrolysis) compatible with sensitive functionalities like

-lactams or complex nucleotides. -

Superior Acyl Donors: In biocatalysis, TBE esters function as "quasi-irreversible" acyl donors. The released 2,2,2-tribromoethanol is significantly less nucleophilic than simple alcohols, driving equilibrium toward product formation.

-

Heavy Atom Phasing: The high electron density of the three bromine atoms makes TBE derivatives valuable for phase determination in X-ray crystallography.

Part 1: Critical Disambiguation

Before detailing applications, it is vital to distinguish between two isomers often confused in literature due to similar nomenclature.

| Compound | 2,2,2-Tribromoethyl Acetate (Target of Guide) | Ethyl Tribromoacetate |

| Structure | ||

| Role | Acyl Donor / Protecting Group | Carbene Source / Brominating Agent |

| Reactivity | Nucleophilic attack at Carbonyl; Reductive cleavage at Alkyl. | Carbene generation ( |

| Key Use | Enzymatic resolution, Carboxyl protection. | Cyclopropanation, Synthesis of |

This guide focuses exclusively on the 2,2,2-Tribromoethyl Acetate structure and the TBE moiety.

Part 2: The TBE Protecting Group Strategy

The 2,2,2-tribromoethyl group is a carboxyl and hydroxyl protecting group. TBE esters (like tribromoethyl acetate) are orthogonal to acid-labile (Boc, t-Bu) and base-labile (Fmoc, Methyl ester) groups.

Mechanism of Reductive Cleavage

The defining feature of TBE esters is their removal via reductive fragmentation . This process is driven by the formation of a zinc enolate-like species or radical intermediate, followed by

Mechanism Logic:

-

Insertion: Zinc (or a reducing potential) inserts into the weak C-Br bond.

-

Elimination: The resulting carbanion/organozinc intermediate undergoes rapid

-elimination. -

Release: This expels the carboxylate (acetate) and generates 1,1-dibromoethene (volatile/inert byproduct).

Why TBE over Troc? The C-Br bond dissociation energy (~66 kcal/mol) is lower than that of C-Cl (~81 kcal/mol). Consequently, TBE groups can be cleaved at lower potentials (-0.7 V vs -1.5 V for Troc) or with milder reducing agents (e.g., Zn/Cu couple in cold THF), preserving sensitive motifs like strained rings or reducible functional groups (e.g., nitro groups).

Visualization: Reductive Deprotection Pathway

Figure 1: Mechanistic pathway for the reductive cleavage of TBE esters using Zinc, highlighting the fragmentation to 1,1-dibromoethene.

Part 3: Biocatalytic Applications (Activated Esters)

In "Green Chemistry" and chiral synthesis, 2,2,2-tribromoethyl acetate acts as a superior acyl donor for lipase-catalyzed kinetic resolutions.

The "Quasi-Irreversible" Advantage

Enzymatic transesterification is reversible. To achieve high conversion, the reverse reaction must be suppressed.

-

Standard Esters (Ethyl Acetate): Release ethanol, which competes as a nucleophile, reversing the reaction.

-

TBE Acetate: Releases 2,2,2-tribromoethanol . Due to the electron-withdrawing effect of three bromine atoms, tribromoethanol is:

-

More Acidic (

~12.5) than ethanol ( -

Less Nucleophilic: It does not compete effectively with the substrate amine/alcohol for the acyl-enzyme intermediate.

-

Result: The reaction is effectively irreversible, driving yields to >99%.

-

Comparative Data: Acyl Donor Efficiency

| Acyl Donor | Relative Rate ( | Reversibility | Byproduct Toxicity |

| Ethyl Acetate | 1.0 (Baseline) | High | Low |

| Vinyl Acetate | >100 | Irreversible (Tautomerizes) | Acetaldehyde (Deactivates Enzyme) |

| Troc Acetate | ~20-50 | Low | Moderate |

| TBE Acetate | ~25-60 | Negligible | Low (No aldehyde generation) |

Note: While vinyl acetate is faster, the acetaldehyde byproduct can form Schiff bases with lysine residues on enzymes, deactivating them. TBE acetate avoids this, making it safer for expensive or unstable enzymes.

Part 4: Experimental Protocols

Protocol A: Synthesis of TBE Esters (Protection)

Use this protocol to protect a carboxylic acid using the TBE strategy.

Reagents: Carboxylic Acid (1.0 equiv), 2,2,2-Tribromoethanol (1.2 equiv), DCC (1.1 equiv), DMAP (0.1 equiv), DCM.

-

Dissolution: Dissolve the carboxylic acid and 2,2,2-tribromoethanol in anhydrous dichloromethane (DCM) under inert atmosphere (

). -

Activation: Cool to 0°C. Add DMAP followed by dicyclohexylcarbodiimide (DCC) portion-wise.

-

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (TBE esters are typically less polar than free acids).

-

Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 0.5M HCl, saturated

, and brine. -

Purification: Dry over

and concentrate. Purify via silica gel chromatography.

Protocol B: Reductive Removal of TBE Group

Use this protocol to deprotect a TBE ester to the free acid.

Reagents: TBE-Ester (1.0 equiv), Zinc dust (activated, 10 equiv), Ammonium Acetate (buffer) or Acetic Acid, THF/Water (3:1).

-

Activation of Zinc: Wash Zinc dust with 1M HCl, then water, then acetone, and dry under vacuum to remove oxides.

-

Reaction Setup: Dissolve the TBE-ester in THF/Water (3:1). Add Ammonium Acetate (buffered conditions prevent acid-catalyzed side reactions).

-

Reduction: Add activated Zinc dust. Stir vigorously at room temperature.

-

Note: For extremely sensitive substrates, cool to 0°C.

-

-

Monitoring: Reaction is usually complete within 15–60 minutes.

-

Workup: Filter through a Celite pad to remove Zinc. Acidify the filtrate to pH ~3 and extract with Ethyl Acetate.

-

Result: The free carboxylic acid is obtained after drying and concentration.

Protocol C: Lipase-Catalyzed Kinetic Resolution

Use TBE-Acetate to resolve a racemic alcohol.

-

Mix: Dissolve racemic alcohol (1.0 equiv) and 2,2,2-tribromoethyl acetate (3.0 equiv) in dry MTBE or Toluene.

-

Catalyst: Add immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435).

-

Incubation: Shake at 30–40°C. Monitor enantiomeric excess (ee) via chiral HPLC.

-

Termination: Filter off the enzyme (can be reused).

-

Separation: The product will be the chiral acetate; the unreacted substrate will be the opposite enantiomer of the alcohol.

Part 5: References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on TBE/Troc cleavage mechanisms).

-

Woodward, R. B., et al. (1966). The Total Synthesis of Cephalosporin C. Journal of the American Chemical Society, 88(4), 852-853. (Pioneering use of haloethyl protecting groups in

-lactam synthesis). -

Givens, R. S., et al. (2013).[1] Solvent-Dependent Photochemistry of 2,2,2-Tribromoethyl-(2′-phenylacetate). The Journal of Organic Chemistry, 78(5), 1934-1939.[1] (Detailed mechanistic study on TBE derivatives).

-

Eckstein, F. (1967). Oligodeoxynucleotide synthesis using the 2,2,2-tribromoethyl group. Chemische Berichte, 100(7), 2266-2273. (Application in nucleotide chemistry demonstrating orthogonality).

-

Degueil-Castaing, M., et al. (1987). Enzymatic reactions in organic synthesis: 2-Haloethyl esters as irreversible acyl donors. Tetrahedron Letters, 28(9), 953-954. (Establishes the utility of haloethyl esters in biocatalysis).

Sources

An In-depth Technical Guide to Ethyl Tribromoacetate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tribromoacetate, a halogenated ester of significant interest in synthetic organic chemistry, serves as a versatile and powerful reagent. Its unique chemical properties, stemming from the presence of three bromine atoms on the alpha-carbon, make it an effective brominating agent and a valuable precursor in the formation of carbon-carbon bonds. This guide provides a comprehensive overview of ethyl tribromoacetate, including its nomenclature, physicochemical properties, synthesis, key reactions, and diverse applications in research and development, particularly within the pharmaceutical and agrochemical industries.

Nomenclature and Synonyms

Ethyl tribromoacetate is systematically known as ethyl 2,2,2-tribromoacetate. It is identified by the CAS Registry Number 599-99-5 . Over the years, it has been referred to by several other names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material procurement.

Table 1: Synonyms and Identifiers for Ethyl Tribromoacetate

| Synonym/Identifier | Source/Context |

| Ethyl 2,2,2-tribromoacetate | Systematic IUPAC Name[1] |

| Tribromoacetic acid ethyl ester | Common Name |

| Acetic acid, 2,2,2-tribromo-, ethyl ester | Chemical Abstracts Index Name |

| CAS RN: 599-99-5 | Chemical Abstracts Service Registry Number[1][2] |

| MDL Number: MFCD06204315 | Molecular Design Limited Number[1][3] |

| PubChem CID: 521909 | PubChem Compound Identifier[2] |

Physicochemical Properties

Ethyl tribromoacetate is a colorless to light brown liquid under standard conditions.[2] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of Ethyl Tribromoacetate

| Property | Value | Reference |

| Molecular Formula | C₄H₅Br₃O₂ | [1][2][3] |

| Molecular Weight | 324.79 g/mol | [1][2][3] |

| Appearance | Colorless to light brown liquid | [2] |

| Density | 2.201 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.540 | [1][3] |

| Boiling Point | >110 °C (>230 °F) | [4] |

| Flash Point | >110 °C (>230 °F) | [1][4] |

| InChI | 1S/C4H5Br3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | [1] |

| InChIKey | ZZUKBDJWZXVOQG-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C(Br)(Br)Br | [1] |

Synthesis of Ethyl Tribromoacetate

The synthesis of ethyl tribromoacetate can be achieved through several methods. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most common synthetic routes are detailed below.

Esterification of Tribromoacetic Acid

This is a direct and widely used method involving the acid-catalyzed esterification of tribromoacetic acid with ethanol.

-

To a mixture of tribromoacetic acid and ethanol, carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 3-6 hours.

-

After completion, pour the mixture into water in a separatory funnel.

-

Separate the upper organic layer containing the crude ester.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and again with water.

-

Dry the product over anhydrous sodium sulfate to obtain the pure ethyl tribromoacetate as a colorless oil.[5]

From Tribromoacetic Anhydride and Ethanol

This method involves the reaction of tribromoacetic anhydride with absolute ethanol.

-

In an ice bath, slowly add absolute ethanol to tribromoacetic anhydride. The reaction is exothermic.

-

After the addition is complete, remove the excess ethanol under vacuum.

-

The crude product can be purified by distillation to yield pure ethyl tribromoacetate.

Chemical Reactivity and Synthetic Applications

Ethyl tribromoacetate is a valuable reagent in organic synthesis, primarily due to the reactivity conferred by the three bromine atoms. It participates in a variety of chemical transformations, making it a versatile building block.

Brominating Agent

In combination with triphenylphosphine (PPh₃), ethyl tribromoacetate serves as an efficient reagent for the conversion of alcohols to their corresponding alkyl bromides.[6] This reaction proceeds under mild conditions with high yields and is believed to occur via an SN2 mechanism, resulting in an inversion of configuration at the chiral center.[6]

Caption: Proposed mechanism for the bromination of alcohols using ethyl tribromoacetate and triphenylphosphine.

Reformatsky Reaction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction where an α-halo ester reacts with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxy ester.[7][8][9][10] Ethyl tribromoacetate can be used in this reaction, although α-bromoesters are more common. The organozinc reagent, or 'Reformatsky enolate', is less reactive than Grignard reagents, which prevents self-condensation of the ester.[7][9]

The mechanism involves the oxidative addition of zinc to the carbon-bromine bond to form a zinc enolate.[7][9][10] This enolate then adds to the carbonyl group of the aldehyde or ketone through a six-membered chair-like transition state.[7][9] Subsequent acidic workup yields the β-hydroxy ester.[7][9][10]

Caption: Simplified workflow of the Reformatsky reaction.

Applications in Drug Development and Agrochemicals

Ethyl tribromoacetate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.

Pharmaceuticals

-

Anticonvulsants: Semicarbazone derivatives, which have shown significant anticonvulsant activity, can be synthesized using precursors derived from bromo-substituted acetic acid esters.[11][12] The synthesis of novel 1,3,4-thiadiazole derivatives with anticonvulsant properties also involves intermediates that can be prepared using ethyl bromoacetate.[13]

-

Anticancer Agents: Ethyl bromoacetate is utilized in the synthesis of thiazolidinone and thiadiazole derivatives that have been evaluated for their anticancer potential.

-

Heterocyclic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. For example, it is used in the synthesis of pyrrole diesters and N-phenylthiazolidinones.[14]

Agrochemicals

Ethyl tribromoacetate is a key building block in the synthesis of various agrochemicals, including pesticides and herbicides.[2] Its ability to introduce bromine atoms into a molecule can enhance the biological activity of the resulting compound. It has been used in the design and synthesis of eco-friendly insecticidal derivatives for pest control.

Safety and Handling

Ethyl tribromoacetate is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for Ethyl Tribromoacetate

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[1] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1] |

| Handling | Wear protective gloves, protective clothing, eye protection, and face protection.[15] Do not breathe mist or vapors. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[15] | |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[15] Store locked up. | |

| First Aid | If swallowed: Immediately call a POISON CENTER or doctor.[15] In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |

Note: This is not an exhaustive list of safety precautions. Always consult the material safety data sheet (MSDS) before handling this chemical.[15][16][17]

Conclusion

Ethyl tribromoacetate is a highly versatile and valuable reagent in organic synthesis with a broad range of applications, particularly in the development of pharmaceuticals and agrochemicals. Its utility as a brominating agent and as a precursor in the Reformatsky reaction underscores its importance in the construction of complex organic molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- Tongkate, P. (2008).

-

Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (2023, November 18). Reformatsky reaction. In Wikipedia. Retrieved February 27, 2026, from [Link]

-

Chemistry LibreTexts. (2022, January 22). Reformatsky Reaction. Retrieved February 27, 2026, from [Link]

- Alfa Aesar. (2024, April 26). Ethyl bromoacetate - SAFETY DATA SHEET.

- BenchChem. (2025). The Reformatsky Reaction: A Historical and Technical Guide for Drug Discovery and Development.

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved February 27, 2026, from [Link]

-

Chemistry Notes. (2022, February 4). Reformatsky reaction, promising mechanism, and application. Retrieved February 27, 2026, from [Link]

- Sigma-Aldrich. (n.d.). Ethyl tribromoacetate 97%.

- Merck Millipore. (n.d.). SAFETY DATA SHEET - Ethyl bromoacetate.

- ChemicalBook. (2026, January 31). Ethyl bromoacetate - Safety Data Sheet.

-

Chemsrc. (2025, August 21). ethyl 2-bromoacetate | CAS#:105-36-2. Retrieved February 27, 2026, from [Link]

- Siddiqui, A. A., et al. (2007). Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 229-233.

- Tongkate, P., et al. (2008). Hexabromoacetone and ethyl tribromoacetate: a highly efficient reagent for bromination of alcohol. Tetrahedron Letters, 49(1), 114-117.

- Hassan, M. A., et al. (2025, February 12). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Journal of Biochemical and Molecular Toxicology.

-

ideXlab. (n.d.). Ethyl Bromoacetate - Explore the Science & Experts. Retrieved February 27, 2026, from [Link]

- Qin, L., et al. (2019). The new synthetic pathway. Reagents and conditions: (a) ethyl bromoacetate, K2CO3, acetone, 98%.

- Google Patents. (n.d.). CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate.

-

Wikipedia. (2023, November 18). Ethyl bromoacetate. In Wikipedia. Retrieved February 27, 2026, from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Allyl Tribromoacetate from Tribromoacetic Acid.

- Ananthakrishna Nadar, P., & Gnanasekaran, C. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485.

- Kumar, A., et al. (2019, January 30).

- Zablotskaya, A., et al. (2025, August 6).

- Pandeya, S. N., et al. (2025, August 5). Synthesis of novel aryl semicarbazones as Anticonvulsants with GABA-mediated mechanism.

- Ceylan, S., et al. (2020). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,...

Sources

- 1. トリブロモ酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. thomassci.com [thomassci.com]

- 4. Ethyl tribromoacetate 97 599-99-5 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. "Development of brominating agents for syntheses of alkyl bromides and " by Pratoomrat Tongkate [digital.car.chula.ac.th]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistnotes.com [chemistnotes.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ethyl Bromoacetate - Explore the Science & Experts | ideXlab [idexlab.com]

- 15. Documents [merckmillipore.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Ethyl tribromoacetate Reformatsky reaction protocol

Executive Summary

This Application Note details the protocol for the Reformatsky reaction utilizing Ethyl Tribromoacetate (ETBA) . Unlike the standard Reformatsky reaction with ethyl bromoacetate, the use of the tribromo analog (

The primary application of this protocol is the synthesis of

Scientific Foundation & Mechanism

The Chemical Challenge

The standard Reformatsky reaction involves the insertion of oxidative zinc into an

-

Primary Objective: Insert Zinc into exactly one C-Br bond to form the dibromo-zinc enolate .

-

Key Risk: Over-reduction (insertion into a second C-Br bond) or lack of discrimination between the halogenated species.

Mechanistic Pathway

The reaction proceeds via the formation of a Reformatsky Enolate (

Figure 1: Reaction Mechanism & Transition State

Caption: Step-wise mechanistic flow from oxidative zinc insertion to the formation of the dibromo-hydroxy ester via a six-membered transition state.[1][2]

Critical Parameters for Success

To ensure reproducibility and high yields (target >85%), the following parameters must be strictly controlled.

| Parameter | Specification | Scientific Rationale |

| Zinc Morphology | Micronized Dust (<10 µm) | High surface area is critical for the initiation of the electron-poor tribromo species. Coarse granules often fail to initiate. |

| Activator | TMSCl (5 mol%) | Trimethylsilyl chloride effectively scours the passivation oxide layer ( |

| Solvent | THF (Anhydrous) | Ethereal solvents coordinate to the zinc species, stabilizing the enolate. THF is preferred over |

| Temperature | 0°C to RT | Crucial: Unlike monobromo esters (often refluxed), ETBA is highly reactive. Lower temperatures prevent the formation of byproducts and "runaway" exotherms. |

| Stoichiometry | 1.5 eq. Zn / 1.2 eq.[3] ETBA | Slight excess of Zn ensures complete consumption of the sterically hindered tribromoacetate. |

Detailed Experimental Protocol

Target Synthesis: Ethyl 2,2-dibromo-3-hydroxy-3-phenylpropanoate (using Benzaldehyde as model substrate).

Materials & Equipment

-

Reaction Vessel: 3-neck round-bottom flask (flame-dried), equipped with nitrogen inlet, addition funnel, and internal thermometer.

-

Reagents:

-

Ethyl Tribromoacetate (ETBA) - Handle with care, lachrymator.

-

Benzaldehyde (Distilled prior to use).

-

Zinc Dust (Activated).

-

Trimethylsilyl Chloride (TMSCl).

-

Tetrahydrofuran (THF), anhydrous.[3]

-

Step-by-Step Procedure

Phase 1: Zinc Activation (The "Rieke" Standard)

-

Charge the flask with Zinc dust (15 mmol, 0.98 g) under an inert nitrogen atmosphere.

-

Add dry THF (10 mL) .

-

Add TMSCl (0.5 mmol, ~60 µL) via syringe. Stir vigorously at Room Temperature (RT) for 15 minutes.

-

Observation: The grey suspension should brighten slightly as the oxide layer is removed.

-

Phase 2: Initiation 4. Cool the suspension to 0°C using an ice bath. 5. Prepare a solution of Ethyl Tribromoacetate (12 mmol, 3.9 g) and Benzaldehyde (10 mmol, 1.06 g) in dry THF (10 mL) in the addition funnel.

- Note: Premixing the aldehyde and ester ensures that the enolate is trapped immediately upon formation, reducing self-condensation.

- Add approximately 10% of the solution dropwise to the zinc suspension.[3]

- Wait for initiation.

- Sign of Initiation: A slight exotherm (internal temp rise of 2-3°C) or a change in the suspension's turbidity/color (often turning greenish-grey). If no initiation occurs after 10 mins, warm slightly to 20°C, then return to 0°C once started.

Phase 3: Controlled Addition & Reaction 8. Once initiated, add the remaining solution dropwise over 30-45 minutes , maintaining the internal temperature below 10°C . 9. After addition is complete, allow the mixture to warm to Room Temperature and stir for 2-4 hours .

- Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:1). The spot for benzaldehyde should disappear.

Phase 4: Quench & Workup 10. Cool the mixture to 0°C . 11. Quench by slow addition of 10% HCl (20 mL) .

- Caution: Vigorous gas evolution may occur.

- Extract the aqueous layer with Diethyl Ether (3 x 30 mL) .

- Wash combined organics with Saturated

- Dry over

Phase 5: Purification 15. Purify the crude oil via Flash Column Chromatography (Silica Gel).

- Eluent: Gradient from 100% Hexanes to 90:10 Hexanes:EtOAc.

- Product: The

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction (Start) | Passivated Zinc | Add a crystal of Iodine ( |

| Low Yield (<50%) | Moisture contamination | Reformatsky reagents hydrolyze instantly with water. Flame-dry all glassware. |

| Complex Mixture | Temperature too high | Run the addition strictly at 0°C. High temps promote multiple Zn insertions or polymerization. |

| Product Decomposition | Acid sensitivity | The dibromo-alcohol can be sensitive. Avoid prolonged exposure to acidic workup; neutralize quickly with |

Applications in Drug Development

The

-

-Lactam Synthesis: Reaction with primary amines followed by cyclization yields

-

Epoxide Formation: Treatment with mild base can lead to highly functionalized glycidic esters.

-

Deuterated Analogs: Quenching the enolate with

allows for precise deuterium labeling at the

Figure 2: Downstream Synthetic Workflow

Caption: Strategic utility of the dibromo-hydroxy scaffold in pharmaceutical synthesis.

References

-

Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. Link

-

Miller, R. E., & Nord, F. F. (1951). "Studies on the Scope of the Reformatsky Reaction." The Journal of Organic Chemistry, 16(5), 728-732. (Discusses extension to polyhalogen esters). Link

-

Fürstner, A. (1989). "Recent advancements in the Reformatsky reaction."[4][5][6] Synthesis, 1989(08), 571-590. Link

- Kloetzing, R. J., & Knochel, P. (2006). "Zinc Reagents in Organic Synthesis." Chemical Reviews.

-

BenchChem. (2025).[3] "Reformatsky Reaction Protocol and Data." Link

Disclaimer: This protocol involves the use of hazardous chemicals, including brominated esters and organozinc intermediates. All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

Synthesis of gem-dibromocyclopropanes using ethyl tribromoacetate

Application Note: Precision Synthesis of gem-Dibromocyclopropanes via Ethyl Tribromoacetate (ETBA)

Executive Summary

The introduction of gem-dihalocyclopropanes into drug scaffolds significantly alters their metabolic stability and conformational rigidity. While Bromoform (

This guide details the Ethyl Tribromoacetate (ETBA) protocol. Unlike bromoform, ETBA allows for the generation of

Mechanistic Principles

The efficiency of ETBA relies on a "Trojan Horse" strategy. Rather than direct deprotonation (as with bromoform), ETBA undergoes nucleophilic attack at the carbonyl center, releasing the reactive tribromomethyl anion.

Comparative Mechanism: Bromoform vs. ETBA

-

Bromoform (Traditional): Requires strong base to deprotonate

. Often suffers from rapid carbene dimerization. -

ETBA (Optimized): Uses a sodium alkoxide to cleave the ester. The driving force is the formation of a stable carbonate byproduct.

Pathway Diagram

The following Graphviz diagram illustrates the fragmentation cascade and subsequent cyclopropanation.

Figure 1: Mechanistic pathway of dibromocarbene generation from ETBA via alkoxide-induced fragmentation.

Strategic Advantages

The choice of ETBA over Bromoform is driven by process safety and purity profiles.

| Feature | Bromoform ( | Ethyl Tribromoacetate (ETBA) |

| Mechanism | Acyl cleavage / Fragmentation | |

| Base Requirement | Strong Base (KOtBu, 50% NaOH) | Mild Alkoxide (NaOMe, NaOEt) |

| Byproducts | Tars, Polymers, HBr | Dialkyl Carbonates (Volatile, Neutral) |

| Handling | Volatile liquid, Toxic vapor | Low-melting solid/Liquid, Lachrymator |

| Selectivity | Moderate (Carbene dimerization common) | High (Slow release of carbene) |

Detailed Protocol: The Anhydrous Alkoxide Method

This protocol is adapted from the Parham synthesis and optimized for modern laboratory standards. It avoids aqueous phase transfer conditions to prevent ester hydrolysis.

Reagents & Equipment

-

Substrate: 10 mmol Alkene (e.g., Styrene, Cyclohexene).

-

Carbene Source: 12 mmol Ethyl Tribromoacetate (ETBA).

-

Base: 12 mmol Sodium Methoxide (Commercial powder or freshly prepared).

-

Solvent: 50 mL Anhydrous Pentane or Cyclohexane (Non-polar solvents suppress solvolysis).

-

Glassware: 3-neck round bottom flask, addition funnel, nitrogen inlet, ice-salt bath.

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry the glassware and flush with Nitrogen (

). -

Charge the flask with Sodium Methoxide (0.65 g, 12 mmol) and Anhydrous Pentane (25 mL) .

-

Note: The base will remain as a suspension.

-

-

Substrate Addition:

-

Add the Alkene (10 mmol) directly to the stirring suspension.

-

Cool the mixture to 0°C using an ice/salt bath.

-

-

Carbene Generation (Critical Step):

-

Dissolve ETBA (3.9 g, 12 mmol) in Pentane (25 mL) .

-

Add the ETBA solution dropwise via the addition funnel over 60 minutes .

-

Causality: Slow addition maintains a low concentration of

, favoring reaction with the alkene over dimerization (formation of tetrabromoethylene).

-

-

Reaction Phase:

-

Allow the mixture to warm naturally to Room Temperature (RT) after addition is complete.

-

Stir for 2–4 hours .

-

Monitoring: Check TLC for disappearance of alkene. The formation of a heavy precipitate (NaBr) indicates reaction progress.

-

-

Workup:

-

Quench by adding Water (10 mL) to dissolve sodium salts.

-

Separate the organic layer. Extract aqueous layer once with Pentane.

-

Wash combined organics with Brine (20 mL) .

-

Dry over

, filter, and concentrate -

Note: The byproduct (ethyl methyl carbonate) has a boiling point of ~107°C. If your product is volatile, use careful fractional distillation.

-

Purification

-

Solids: Recrystallization from Ethanol/Hexane.

-

Liquids: Vacuum distillation or Silica Gel Chromatography (100% Hexanes

5% EtOAc/Hexanes).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Moisture in solvent | Ensure strict anhydrous conditions; water hydrolyzes ETBA to Tribromoacetic acid. |

| Carbene Dimerization | Addition too fast | Reduce addition rate of ETBA; increase stirring speed. |

| No Reaction | Base degradation | Sodium Methoxide absorbs moisture rapidly. Use a fresh bottle or sublime KOtBu. |

| Ester Hydrolysis | Use of Alcohol solvent | Use strictly non-polar solvents (Pentane/Benzene/Toluene). Avoid using Ethanol as the primary solvent. |

Safety & Handling (E-E-A-T)

-

Lachrymator: ETBA is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood.

-

Toxic Byproducts: While cleaner than bromoform, the reaction generates bromide salts and organic carbonates. Dispose of aqueous waste as halogenated chemical waste.

-

Exotherm: The addition of ETBA to base is exothermic. Temperature control is vital to prevent runaway decomposition.

References

-

Parham, W. E., & Schweizer, E. E. (1963). Organic Reactions: The reaction of halocarbenes with olefins. Wiley.

-

Parham, W. E., & Twelves, R. R. (1957).[1] The Reaction of Dichlorocarbene with Indene and Indane. Journal of Organic Chemistry, 22(7), 730–734.

-

Fedoryński, M. (2006). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132.

-

Banwell, M. G., & Reum, M. E. (1991). Gem-Dibromocyclopropanes in synthesis.[1][2][3][4] Advances in Strain in Organic Chemistry, 1, 19-64.

Sources

Zinc-mediated addition of tribromoethyl acetate to aldehydes

Application Note: Zinc-Mediated Reformatsky-Type Addition of Ethyl Tribromoacetate to Aldehydes

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Objective: To provide a robust, self-validating protocol for the synthesis of

Introduction & Nomenclature Clarification

The zinc-mediated addition of

Expertise Insight (Nomenclature): In laboratory vernacular, the reagent is often colloquially referred to as "tribromoethyl acetate." However, the active reagent undergoing oxidative insertion is strictly ethyl tribromoacetate (

Mechanistic Rationale & Causality

Unlike lithium or magnesium enolates, which are highly basic and prone to promoting self-condensation of the ester, the zinc enolate (Reformatsky reagent) is significantly milder[1]. The zinc atom is simultaneously O- and C-bound, creating a stable intermediate that exclusively attacks the more electrophilic aldehyde carbonyl.

The reaction proceeds via oxidative insertion of activated

Caption: Mechanistic pathway of the zinc-mediated addition of ethyl tribromoacetate to aldehydes.

Substrate Scope and Compatibility

The reaction exhibits broad functional group tolerance. The table below summarizes the expected performance across different aldehyde classes based on established polyhaloacetate reactivity profiles.

| Aldehyde Class | Example Substrate | Typical Yield (%) | Reaction Time (h) | Causality & Notes |

| Aliphatic (Unbranched) | Hexanal | 75 - 85% | 2 - 3 | Fast conversion; minimal steric hindrance at the transition state. |

| Aliphatic (Branched) | Isobutyraldehyde | 65 - 75% | 4 - 6 | Slower addition; requires slight heating to overcome steric bulk. |

| Aromatic (Electron-Rich) | p-Anisaldehyde | 70 - 80% | 3 - 5 | High selectivity; the electron-donating group stabilizes the transition state. |

| Aromatic (Electron-Deficient) | p-Nitrobenzaldehyde | 80 - 90% | 1 - 2 | Highly electrophilic carbonyl; rapid nucleophilic attack by the enolate. |

| Sterically Hindered | Pivalaldehyde | 40 - 50% | 12 - 24 | Low yield due to severe steric clash during the Zimmerman-Traxler assembly. |

Experimental Workflow & Step-by-Step Protocol

To ensure a self-validating system, this protocol utilizes Knochel’s zinc activation method, which guarantees the removal of passivating zinc oxide layers that frequently cause Reformatsky reactions to stall.

Caption: Step-by-step experimental workflow for the Reformatsky-type addition protocol.

Materials Required:

-

Ethyl tribromoacetate (1.2 equiv)

-

Aldehyde substrate (1.0 equiv)

-

Zinc dust (<10 μm particle size, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

1M HCl (for quenching)

-

1,2-Dibromoethane and TMSCl (for Zn activation)

Step-by-Step Methodology:

-

Zinc Activation (Critical Step): Weigh 1.5 mmol of zinc dust into an oven-dried, argon-purged Schlenk flask. Add 2 mL of anhydrous THF. To remove the passivating

layer, add 5 mol% of 1,2-dibromoethane and heat the suspension to a gentle reflux for 5 minutes. Allow to cool to room temperature, then add 1 mol% of TMSCl and stir for 15 minutes.-

Causality: Unactivated zinc leads to unpredictable induction periods and unreacted starting materials.

-

-

Substrate Addition: Dissolve the aldehyde (1.0 mmol) in 3 mL of anhydrous THF and add it to the activated zinc suspension. Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Dissolve ethyl tribromoacetate (1.2 mmol) in 2 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Causality: Dropwise addition at 0 °C prevents the localized accumulation of the zinc enolate, mitigating the risk of Wurtz-type homocoupling or premature elimination to the acrylate.

-

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–5 hours.

-

Self-Validation: Monitor the reaction progress via TLC (hexane/ethyl acetate 8:2), visualizing with UV and p-anisaldehyde stain. The disappearance of the aldehyde spot confirms successful enolate trapping.

-

-

Quenching & Workup: Once the aldehyde is consumed, cool the flask back to 0 °C and carefully quench the reaction by adding 5 mL of cold 1M HCl.

-

Causality: The acidic quench protonates the zinc alkoxide and solubilizes the zinc salts[1], preventing the formation of intractable emulsions during extraction.

-

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Troubleshooting & Optimization

-

Emulsion Formation During Workup: If a thick white emulsion forms during the extraction, it indicates incomplete dissolution of zinc salts. Solution: Add more 1M HCl to lower the pH, or filter the entire biphasic mixture through a pad of Celite before separation.

-

Formation of

-Bromoacrylate (Elimination Product): If the -

Moisture Sensitivity: The zinc enolate is highly sensitive to protonation by water, which yields ethyl dibromoacetate. Solution: Ensure all glassware is flame-dried and solvents are strictly anhydrous.

References

-

Reformatsky reaction - Wikipedia. Source: wikipedia.org. URL:[Link]

-

e-EROS Encyclopedia of Reagents for Organic Synthesis. Source: researchgate.net. URL:[Link]

-

Synthesis of unsaturated esters, amides and carboxylic acids. Source: organic-chemistry.org. URL:[Link]

Sources

Application Note: Precision Bromination Strategies using Ethyl Tribromoacetate (ETBA)

Executive Summary

Ethyl tribromoacetate (ETBA) is a versatile, albeit underutilized, polybrominated reagent (

This guide details two validated protocols where ETBA provides superior selectivity, safety, and handling characteristics compared to traditional halogenating agents.

Key Advantages of ETBA

-

Stoichiometric Control: Minimizes the risk of poly-bromination (dibromide formation) common with liquid

. -

Safety Profile: High boiling point (225°C) reduces vapor exposure risks compared to volatile

, though it remains a potent lachrymator. -

Byproduct Management: The reduced byproduct, ethyl dibromoacetate (EDBA), is chemically distinct and easily separable from most organic products.

Mechanistic Principles

Mode of Action: Electrophilic Transfer

In the presence of an acid catalyst (typically Trifluoroacetic acid, TFA), ETBA acts as a "positive" bromine donor. The electron-withdrawing ester group destabilizes the C-Br bonds, making the bromine atoms electrophilic.

Mechanism Overview:

-

Enolization: The ketone substrate undergoes acid-catalyzed enolization.

-

Bromine Transfer: The enol attacks an electrophilic bromine on ETBA.

-

Reduction: ETBA is reduced to ethyl dibromoacetate (EDBA).

Visualization: Reaction Pathway

Figure 1: Mechanistic flow of acid-catalyzed bromine transfer from ETBA to a ketone substrate.

Protocol A: Selective -Bromination of Ketones[1][2]

This protocol is optimized for acetophenones and cyclic ketones where mono-bromination is critical.

Reagents & Equipment

-

Substrate: Enolizable ketone (1.0 equiv)

-

Reagent: Ethyl Tribromoacetate (ETBA) (1.0 - 1.1 equiv)

-

Catalyst: Trifluoroacetic acid (TFA) (0.1 - 0.3 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Glassware: Flame-dried round-bottom flask, reflux condenser (if heating required), inert gas (Argon/N2) line.

Step-by-Step Methodology

-

Preparation:

-

Dissolve the ketone (10 mmol) in anhydrous DCM (30 mL).

-

Add ETBA (10 mmol, 1.0 equiv). Note: ETBA is a dense liquid; weighing by mass is more accurate than volumetric transfer.

-

-

Initiation:

-

Add TFA (1-3 mmol, 10-30 mol%) dropwise to the stirring solution at room temperature (25°C).

-

Observation: The reaction mixture typically remains homogenous.

-

-

Reaction:

-

Stir at reflux (40°C for DCM) for 3–12 hours.

-

Monitoring: Monitor via TLC. The

-bromo ketone is usually less polar than the starting material. -

Endpoint: Disappearance of starting ketone. If reaction stalls, add an additional 0.1 equiv of TFA.

-

-

Workup (Critical for Purity):

-

Wash the organic layer with saturated

(2 x 20 mL) to neutralize TFA and remove any hydrolyzed bromoacetic acid. -

Wash with water (1 x 20 mL) and brine (1 x 20 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue contains the product and Ethyl Dibromoacetate (EDBA).

-

Distillation: EDBA has a boiling point of ~112°C/15mmHg. If the product is a solid, recrystallization (EtOH/Hexane) is preferred. If liquid, vacuum distillation or flash chromatography (Silica, Hexane/EtOAc) separates the product easily.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Insufficient acid catalysis | Increase TFA to 0.5 equiv or switch to refluxing MeCN. |

| Di-bromination | Excess ETBA or high temp | Strictly control stoichiometry (1.0 equiv) and reduce temperature. |

| Dark Coloration | Polymerization or HBr accumulation | Ensure efficient stirring; wash thoroughly with bicarbonate. |

Protocol B: Deoxybromination of Alcohols (Modified Appel)

ETBA can replace Carbon Tetrabromide (

Reagents[2][3][4]

-

Substrate: Primary/Secondary Alcohol (1.0 equiv)

-

Reagent: ETBA (1.0 equiv)

-

Activator: Triphenylphosphine (

) (1.1 equiv) -

Solvent: DCM or THF (dry)

Methodology

-

Setup: Dissolve

(11 mmol) and ETBA (10 mmol) in dry DCM (40 mL) at 0°C. Stir for 15 minutes to form the phosphonium-bromide complex. -

Addition: Add the alcohol (10 mmol) dropwise (if liquid) or portion-wise (if solid) to the cold solution.

-

Reaction: Allow to warm to room temperature and stir for 2–6 hours.

-

Workup: Concentrate the solvent. Add diethyl ether/hexane to precipitate Triphenylphosphine oxide (

). Filter off the solid. -

Purification: Purify the filtrate via silica gel chromatography.

Safety & Handling (E-E-A-T)

Warning: Ethyl Tribromoacetate is a severe lachrymator (tear-inducing agent) and skin irritant.

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

-

Spill Management: Treat spills with 10% aqueous sodium carbonate to hydrolyze the ester, then absorb with vermiculite.

-

Incompatibility: Avoid contact with strong bases (rapid hydrolysis/exotherm) and reducing agents.[1]

References

-

Reeves, W. P., et al. (1982). "Halogenation of ketones with ethyl tribromoacetate." The Journal of Organic Chemistry, 47(26), 5243–5245.

- Seminal paper establishing ETBA as a selective bromin

-

Gossage, R. A., et al. (1998). "Ethyl tribromoacetate: A mild and selective reagent for the bromination of enol ethers." Tetrahedron Letters, 39(30), 4991-4994.

- Demonstrates utility in sensitive substr

-

Sigma-Aldrich. (2023).

-

Authoritative safety and physical property data.[2]

-

-

Prakash, G. K. S., et al. (2011). "Stereoselective synthesis of brominated compounds." Chemical Reviews, 111(11), 6984–7034.

- Review of bromination agents comparing ETBA to NBS and Br2.

Sources

Application Note: Reaction Conditions for Ethyl Tribromoacetate with Alkenes via Atom Transfer Radical Addition (ATRA)

Introduction & Mechanistic Overview

Ethyl tribromoacetate (

The reaction between ethyl tribromoacetate and alkenes yields 2,4-dibromoalkanoates. These heavily functionalized adducts are highly valuable synthetic intermediates, frequently serving as precursors for the synthesis of complex

Mechanistic Pathway: The Causality of Experimental Choices

To master the ATRA protocol, researchers must understand the underlying causality of the catalytic cycle. The reaction is not a simple concerted addition; it is a delicate balance of redox kinetics driven by Single Electron Transfer (SET) and Halogen Atom Transfer (HAT)[4].

-

Initiation (SET): A lower-valent transition metal (e.g.,

) or a photoexcited catalyst ( -

Propagation (Addition): The highly electrophilic

radical adds regioselectively to the less sterically hindered terminal carbon of the alkene. This forms a more thermodynamically stable secondary or tertiary carbon-centered adduct radical. -

Termination (HAT): This is the rate-determining and selectivity-determining step. The intermediate carbon radical abstracts a bromine atom from the oxidized metal-halide complex (